molecular formula C8H5N3O B3028786 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 32501-04-5

2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B3028786
CAS No.: 32501-04-5
M. Wt: 159.14
InChI Key: METOCGOPVSIXJX-UHFFFAOYSA-N
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Description

2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (CAS: 32501-04-5) is a heterocyclic compound featuring a pyrrolopyridine core fused at the [3,2-b] position, with a hydroxy group at position 2 and a cyano substituent at position 2. Its molecular formula is C₈H₅N₃O, and it has a molecular weight of 159.15 g/mol .

Properties

IUPAC Name

2-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-5-7-6(11-8(5)12)2-1-3-10-7/h1-3,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METOCGOPVSIXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2)O)C#N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658241
Record name 2-Oxo-2,4-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32501-04-5
Record name 2-Oxo-2,4-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While comprehensive data tables and case studies for "2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile" are not available in the search results, its potential applications can be inferred from its chemical properties and the known activities of related compounds.

Scientific Research Applications
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a pyrrolopyridine derivative, a class of compounds with a broad spectrum of biological activities . The applications of 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile span several fields:

  • Versatile Synthetic Intermediate Due to its functional groups, 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
  • Medicinal Chemistry Compounds within the pyrrolopyridine class have been studied for their biological activities. Research indicates that 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy- exhibits significant biological activities and has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
  • Inhibitor of fibroblast growth factor receptors (FGFRs) 1H-Pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activities against FGFR1, 2, and 3 .

Mechanism of Action

The mechanism of action of 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and cyano groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular pathways involved in cell proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Key structural analogs include derivatives with variations in substituent type, position, and fused ring systems. Below is a comparative analysis based on physicochemical properties, synthetic routes, and biological activities.

Structural Modifications on the Pyrrolo[3,2-b]pyridine Core

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
  • Structure : Bromine substituent at position 4.
  • Molecular Formula : C₈H₄N₃Br; MW : 222.04 g/mol .
  • Comparison: The bromine atom increases molecular weight by ~63 g/mol compared to the hydroxy analog. No bioactivity data are provided, but brominated analogs are often intermediates in drug synthesis.
2-(4-Morpholinyl)-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
  • Structure : Morpholine ring at position 2.
  • Molecular Formula : C₁₂H₁₂N₄O; MW : 228.25 g/mol .
  • Comparison: The morpholine group introduces a bulky, polar substituent, likely improving solubility and bioavailability.
1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
  • Structure : Methoxyphenyl group at position 1; fused at [2,3-b].
  • Molecular Formula: Not explicitly stated; CAS: 1018143-69-5 .
  • Comparison: The methoxyphenyl substituent adds steric bulk and electron-donating effects, which may influence binding affinity in biological targets.

Fused-Ring Derivatives with Carbonitrile Groups

Pyrano[3,2-c]pyridine-3-carbonitrile Derivatives
  • Example: 2-Amino-8-benzylidene-5,6,7,8-tetrahydro-6-phenethyl-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile (P.P) .
  • Structure: Pyrano ring fused to pyridine, with benzylidene and phenethyl substituents.
  • The extended conjugated system may enhance DNA intercalation or topoisomerase inhibition.
5-Oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
  • Structure: Indeno-pyridine core with a ketone group at position 5.
  • Bioactivity : Potent cytotoxicity against MCF-7, A-549, and HCT-116 cell lines (IC₅₀ = 6.53–59.84 μM) .
  • The ketone group offers a site for hydrogen bonding or metabolic modification.

Substituent Positional Isomers

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
  • Structure : Hydroxy group at position 4 instead of 2; fused at [2,3-b].
  • Synthesis: Derived from condensation of 2-amino-4-hydroxypyridine with activated carbonyl compounds .
  • Comparison : The shifted hydroxy group alters hydrogen-bonding interactions. The [2,3-b] fusion may reduce steric hindrance compared to [3,2-b], influencing binding to enzymatic pockets.
4-(3-Hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
  • Structure : Hydroxyphenyl substituent at position 4.
  • Molecular Formula : C₁₄H₉N₃O; MW : 235.24 g/mol .
  • Comparison : The hydroxyphenyl group adds aromatic bulk and polarity. Such derivatives are explored in OLEDs for their electron-donating and thermal stability properties , though this specific compound’s applications are unclear.

Biological Activity

2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, a nitrogen-containing heterocyclic compound, has garnered significant attention due to its diverse biological activities. With a molecular formula of C8H5N3O and a molecular weight of 159.15 g/mol, this compound is characterized by its unique structural features, which contribute to its potential therapeutic applications.

  • CAS Number : 32501-04-5
  • Molecular Weight : 159.15 g/mol
  • Purity : ≥ 95%

Biological Activities

The biological activity of 2-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has been explored in various studies, highlighting its potential in different therapeutic areas.

Anticancer Activity

Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit significant anticancer properties. For instance, a study reported that certain analogs demonstrated IC50 values as low as 0.18 μM against the MCF-7 breast cancer cell line, indicating potent inhibitory effects on tumor growth . Another investigation found that compounds derived from this scaffold could induce apoptosis in cancer cells via mitochondrial pathways .

Antimicrobial Properties

The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported minimum inhibitory concentration (MIC) values ranging from 0.09 to 0.54 μM against various strains, including Staphylococcus aureus and Escherichia coli . This suggests that it could serve as a lead compound for developing new antibacterial agents.

Neuroprotective Effects

In neuropharmacological studies, 2-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile exhibited neuroprotective effects by inhibiting oxidative stress-induced apoptosis in neuronal cell lines such as PC12 cells. The mechanism involved the modulation of apoptotic pathways and the upregulation of anti-apoptotic proteins .

Case Studies and Research Findings

StudyFocusFindings
AnticancerIC50 = 0.18 μM against MCF-7 cells; induced apoptosis through mitochondrial pathways.
AntimicrobialMIC = 0.09 - 0.54 μM against S. aureus and E. coli; potential for new antibacterial development.
NeuroprotectionInhibited oxidative stress in PC12 cells; modulated apoptotic signaling pathways.

The biological activities of 2-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can be attributed to several mechanisms:

  • Inhibition of Kinases : Compounds within this class have been identified as inhibitors of specific kinases (e.g., TNIK), which play crucial roles in cell signaling and proliferation .
  • Oxidative Stress Reduction : The ability to scavenge reactive oxygen species (ROS) contributes to its neuroprotective effects .
  • Apoptosis Modulation : The compound influences apoptotic pathways by regulating Bcl-2 family proteins and caspase activities .

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, and how do reaction conditions influence yield?

Answer: The synthesis typically involves cyclization or condensation reactions. For example:

  • Cyclization with carbonitriles: Reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) yields pyrrolo[3,2-b]pyridine cores .
  • Multicomponent reactions: Knoevenagel-Michael addition cascades can construct fused pyridine systems at ambient temperature, avoiding high-energy intermediates .
Method Key Reagents/Conditions Yield Range Reference
Cyclization2-Amino-pyrrole, carbonitriles, AcOH47–63%
Multicomponent reactionsArylidenes, malononitriles, NH₄OAc60–83%

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Answer: Key techniques include:

  • IR spectroscopy: Identifies functional groups (e.g., nitrile stretches at ~2220 cm⁻¹, hydroxyl bands at ~3200 cm⁻¹) .
  • NMR spectroscopy: ¹H/¹³C NMR resolves substituent positions and confirms ring fusion .
  • Mass spectrometry: Validates molecular weight (exact mass: 301.0784 g/mol) .

Q. What biological activities are associated with pyrrolo[3,2-b]pyridine derivatives?

Answer: The core structure is pharmacologically versatile:

  • Antitumor/antiviral activity: Pyridine-pyrrole hybrids inhibit enzyme targets (e.g., kinases) via π-π stacking and hydrogen bonding .
  • Antidiabetic potential: Derivatives modulate glucose metabolism pathways in vitro .

Advanced Research Questions

Q. How can transition-metal catalysis optimize C-H arylation in pyrrolo[3,2-b]pyridine derivatives?

Answer: Pd/Cu-catalyzed direct C-H functionalization enables regioselective arylation. For example:

  • Conditions: PdCl₂(PPh₃)₂, CuI, K₂CO₃ in DMF at 80°C .
  • Outcome: Substituted benzofuropyridine-carbonitriles are synthesized with 47–63% yield .

Q. How do conflicting spectral or reactivity data arise in pyrrolo[3,2-b]pyridine synthesis, and how are they resolved?

Answer:

  • Contradictions in reactivity: Competing pathways (e.g., diselenide vs. methylselanyl products) depend on temperature and catalyst loading. Lower temperatures (0°C) favor methylselanyl derivatives, while higher temperatures (60°C) yield diselenides .
  • Spectral ambiguities: Overlapping NMR signals (e.g., pyrrole vs. pyridine protons) are resolved via 2D-COSY or DEPT-135 experiments .

Q. What strategies enhance the solubility and bioavailability of this hydrophobic scaffold?

Answer:

  • Functionalization: Introducing polar groups (e.g., hydroxyl, carboxaldehyde) improves aqueous solubility .
  • Nanoformulation: Ferrite-based magnetic nanoparticles (Fe₃O₄@SiO₂) enable targeted delivery and reduce off-target effects .

Q. How can computational methods guide the design of derivatives with improved binding affinity?

Answer:

  • Docking studies: Molecular dynamics simulations predict interactions with biological targets (e.g., ATP-binding pockets).
  • QSAR modeling: Correlates substituent electronic properties (Hammett σ values) with activity .

Methodological Challenges

Q. What are the limitations of current synthetic methods, and how can they be addressed?

Answer:

  • Low yields in cyclization: Optimize solvent polarity (e.g., switch from DMF to DMAc) or use microwave-assisted heating .
  • Side reactions: Add scavengers (e.g., PPh₃) to suppress Pd black formation in catalytic systems .

Q. How are stability issues (e.g., hydrolysis of the nitrile group) managed during storage?

Answer:

  • Storage conditions: Keep under inert gas (N₂/Ar) at −20°C in anhydrous DMSO or THF .
  • Stabilizers: Add 0.1% w/v ascorbic acid to prevent oxidative degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Reactant of Route 2
2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

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